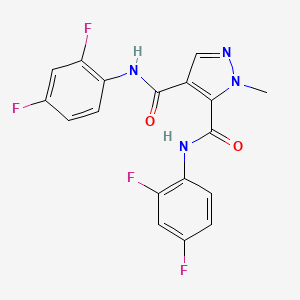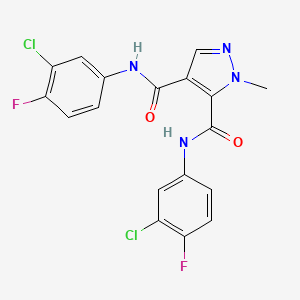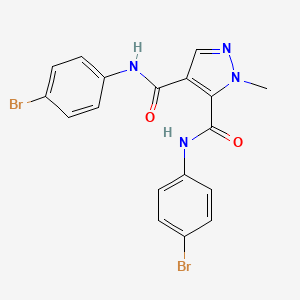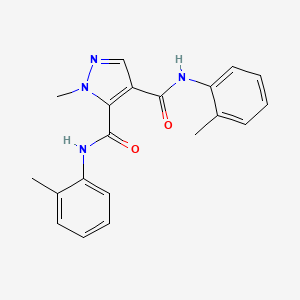
N~4~,N~5~-DICYCLOPENTYL-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
Übersicht
Beschreibung
N,N’-dicyclopentyl-1-methyl-1H-pyrazole-4,5-dicarboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of two cyclopentyl groups and two carboxamide groups attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dicyclopentyl-1-methyl-1H-pyrazole-4,5-dicarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-3,4-dicarboxylic acid pyrazole with cyclopentylamine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Types of Reactions:
Oxidation: N,N’-dicyclopentyl-1-methyl-1H-pyrazole-4,5-dicarboxamide can undergo oxidation reactions, particularly at the methyl group or the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carboxamide groups, converting them to amines. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide groups. Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring or the methyl group.
Reduction: Corresponding amines from the reduction of carboxamide groups.
Substitution: Alkylated derivatives at the carboxamide positions.
Wissenschaftliche Forschungsanwendungen
N,N’-dicyclopentyl-1-methyl-1H-pyrazole-4,5-dicarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiproliferative agent, particularly against cancer cell lines. Its structure allows for modifications that can enhance its biological activity.
Material Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
The mechanism of action of N,N’-dicyclopentyl-1-methyl-1H-pyrazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide groups can form hydrogen bonds with active sites, while the cyclopentyl groups provide hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- N,N’-dicycloheptyl-1-methyl-1H-pyrazole-3,4-dicarboxamide
- N,N’-dicyclopentyl-1-methyl-1H-pyrazole-3,4-dicarboxamide
Comparison: N,N’-dicyclopentyl-1-methyl-1H-pyrazole-4,5-dicarboxamide is unique due to the position of its carboxamide groups at the 4 and 5 positions of the pyrazole ring, compared to the 3 and 4 positions in similar compounds. This positional difference can significantly impact the compound’s reactivity and biological activity, making it a distinct entity in the pyrazole family.
Eigenschaften
IUPAC Name |
3-N,4-N-dicyclopentyl-2-methylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-20-14(16(22)19-12-8-4-5-9-12)13(10-17-20)15(21)18-11-6-2-3-7-11/h10-12H,2-9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZSAOPAAQMGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2CCCC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[4-CHLORO-1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4371895.png)













